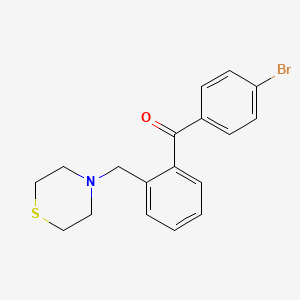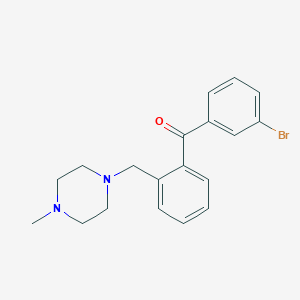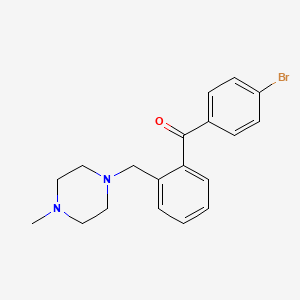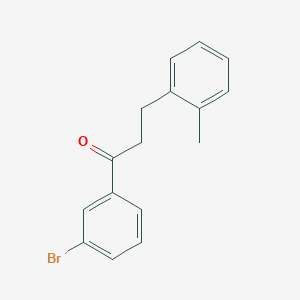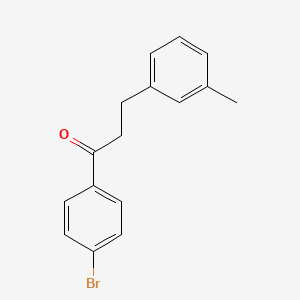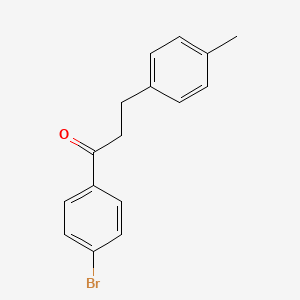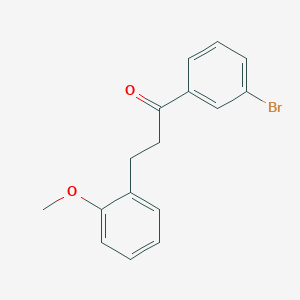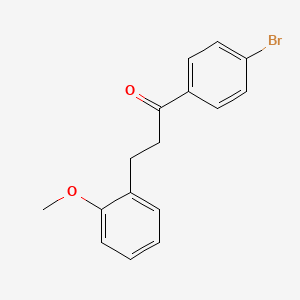![molecular formula C11H9ClN2O4 B1293018 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid CAS No. 1119450-89-3](/img/structure/B1293018.png)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is a synthetic compound notable for its unique structure that includes a 1,2,4-oxadiazole ring fused to a benzene ring, substituted with a chloromethyl group and a methoxy group. This combination of functional groups and heterocyclic system offers diverse reactivity, making it valuable in various research fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid generally involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through a cyclization reaction starting with appropriate dinitrile and hydroxylamine derivatives.
Introduction of the chloromethyl group: : This can be accomplished through chloromethylation, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Methoxy group introduction: : The methoxy substitution on the benzene ring might be done through methylation reactions, using agents such as dimethyl sulfate or methyl iodide.
Final coupling: : The oxadiazole moiety is then fused to the benzene ring through various coupling reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general process would likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced industrial synthesis techniques might be employed to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: : The chloromethyl group can be reduced to a methyl or hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: : The chloromethyl group is reactive towards nucleophilic substitution, forming various derivatives depending on the nucleophile used (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles like amines (using solvents like ethanol under reflux conditions), thiols, and other reagents conducive to nucleophilic aromatic substitution.
Major Products
Depending on the reaction type, major products include:
Oxidation: : Methoxybenzoic acid derivatives.
Reduction: : Benzyl alcohol derivatives.
Substitution: : Various alkylated, thiolated, or aminated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid finds applications across several fields:
Chemistry: : As a building block in synthetic chemistry for creating complex molecular architectures.
Biology: : Utilized in the study of enzyme inhibition and as a potential scaffold for drug development.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Used in the development of novel materials, including polymers and advanced coatings due to its unique reactivity profile.
Wirkmechanismus
The exact mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid depends on its application. In biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to molecular targets such as proteins or DNA. The presence of the oxadiazole ring and the reactive chloromethyl group enables interactions with various biomolecules, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Methoxybenzoic acid: : Lacks the oxadiazole ring and chloromethyl group, offering less reactivity.
5-(Chloromethyl)-1,2,4-oxadiazole: : Lacks the benzoic acid moiety, providing different chemical properties.
3-(Chloromethyl)-1,2,4-oxadiazole derivatives: : Compounds with various substituents that change their reactivity and applications.
Compared to these, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is unique due to the combination of functional groups, which provides a distinct profile of reactivity and potential for diverse scientific research applications.
Isn't it fascinating how such a compound can hold so much potential?
Eigenschaften
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-8-3-2-6(11(15)16)4-7(8)10-13-9(5-12)18-14-10/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWJGVKUUSNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
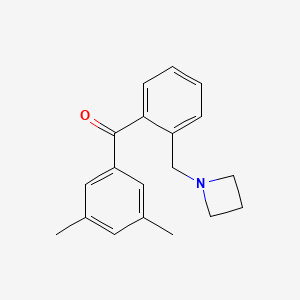
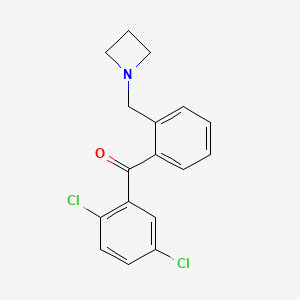
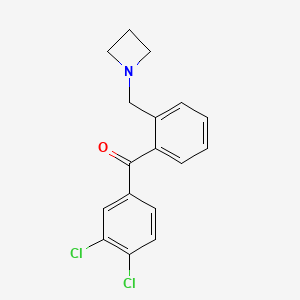
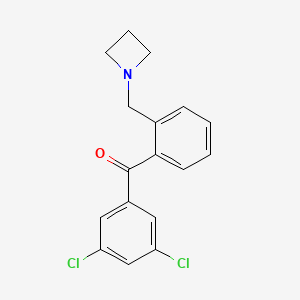
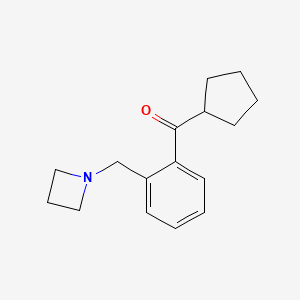
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)
